molecular formula C6H6N2O4S B8285917 5-(Methylsulfonyl)-2-nitropyridine

5-(Methylsulfonyl)-2-nitropyridine

Cat. No. B8285917
M. Wt: 202.19 g/mol
InChI Key: IITUTZAGIVPTQC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US09238655B2

Procedure details

To a mixture of 117a (260 mg, 0.5 mmol) in acetic acid (15 mL) was added H2O2 (aq. 30%) (7.5 mL) and the reaction mixture was stirred overnight at 25° C. The reaction solution was poured into water and extracted with EtOAC and concentrated to a pale yellow liquid, purified by silica gel with (EtOAC/PE:1:3) to give 117b (2 g, 86%). MS: [M+H]+ 203.
Name
Quantity
260 mg
Type
reactant
Reaction Step One
Quantity
15 mL
Type
reactant
Reaction Step One
Name
Quantity
7.5 mL
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Yield
86%

Identifiers

REACTION_CXSMILES
[CH3:1][S:2][C:3]1[CH:4]=[CH:5][C:6]([N+:9]([O-:11])=[O:10])=[N:7][CH:8]=1.OO.[OH2:14].C(O)(=[O:17])C>>[CH3:1][S:2]([C:3]1[CH:4]=[CH:5][C:6]([N+:9]([O-:11])=[O:10])=[N:7][CH:8]=1)(=[O:17])=[O:14]

Inputs

Step One
Name
Quantity
260 mg
Type
reactant
Smiles
CSC=1C=CC(=NC1)[N+](=O)[O-]
Name
Quantity
15 mL
Type
reactant
Smiles
C(C)(=O)O
Step Two
Name
Quantity
7.5 mL
Type
reactant
Smiles
OO
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
25 °C
Stirring
Type
CUSTOM
Details
the reaction mixture was stirred overnight at 25° C
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

EXTRACTION
Type
EXTRACTION
Details
extracted with EtOAC
CONCENTRATION
Type
CONCENTRATION
Details
concentrated to a pale yellow liquid
CUSTOM
Type
CUSTOM
Details
purified by silica gel with (EtOAC/PE:1:3)

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
product
Smiles
CS(=O)(=O)C=1C=CC(=NC1)[N+](=O)[O-]
Measurements
Type Value Analysis
AMOUNT: MASS 2 g
YIELD: PERCENTYIELD 86%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.